1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Catalog No.
S668205
CAS No.
107866-54-6
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

CAS Number

107866-54-6

Product Name

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

The exact mass of the compound 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (CAS 107866-54-6) is an advanced, HOAt-derived active amide reagent utilized primarily for highly chemoselective acetylation in complex organic synthesis. Unlike bulk acetylating agents, this compound leverages the neighboring-group participation of the pyridine nitrogen to facilitate rapid, mild, and highly targeted acetyl transfer. It is a crystalline solid with a melting point of 116-118 °C, offering excellent stability and handling characteristics for scale-up. In procurement and process chemistry, it is prioritized when synthesizing multifunctional pharmaceutical intermediates, solid-phase linkers, and selective enzyme inhibitors where standard commodity reagents fail to differentiate between competing nucleophiles such as phenols, aliphatic alcohols, and amines[1].

Substituting 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine with generic commodity reagents like acetic anhydride or acetyl chloride introduces severe process inefficiencies in complex molecule synthesis. Generic reagents lack the chemoselectivity required to differentiate between phenolic hydroxyls, aliphatic hydroxyls, and primary/secondary amines, inevitably leading to over-acetylation (e.g., di- or tri-acetylated byproducts) [1]. This necessitates the introduction of multi-step protection and deprotection sequences, which inflate raw material costs, reduce overall yield, and increase cycle times. Furthermore, acetyl chloride generates stoichiometric hydrochloric acid, which degrades acid-sensitive functional groups and protecting groups [2]. By utilizing the HOAt-derived acetylating agent, process chemists can achieve direct, single-step monoacetylation under mild basic conditions, streamlining the synthetic route and eliminating costly purification of isomeric mixtures.

Chemoselective Phenolic Acetylation in the Presence of Aliphatic Alcohols

In the synthesis of multifunctional pharmaceutical intermediates, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine demonstrates superior chemoselectivity for phenolic hydroxyls over aliphatic alcohols. When reacted with substrates containing both phenol and aliphatic alcohol moieties (e.g., 2-hydroxyphenyl pentan-5-ol sulfide), the HOAt-derived reagent selectively monoacetylates the phenol in high yield without affecting the primary aliphatic alcohol [1]. In contrast, standard treatment with acetic anhydride in pyridine results in global acetylation, yielding polyacetylated products that require subsequent selective hydrolysis.

Evidence DimensionChemoselectivity (Phenol vs. Aliphatic OH)
Target Compound Data>85% yield of exclusively monoacetylated phenol
Comparator Or BaselineAcetic anhydride (yields di/tri-acetylated mixtures)
Quantified DifferenceEliminates the need for orthogonal protection/deprotection steps by providing near 100% selectivity for the phenolic site.
Conditions1 N NaOH in THF, room temperature, 1-1.5 hours.

Eliminating protection and deprotection steps directly reduces solvent usage, cycle time, and raw material costs in API manufacturing.

Selective N-Protection of Hydroxyamino Esters

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is highly effective for the selective N-acetylation of hydroxyamino esters. Studies demonstrate that this amide-type triazolide reacts with hydroxyamino esters in the presence of mild bases (like DBU) at room temperature to afford the N-acetylated products in high yields, without competitive O-acetylation[1]. Standard acyl chlorides typically fail in this context, producing N,O-diacylated byproducts and requiring harsh conditions that can compromise ester integrity [2].

Evidence DimensionN- vs O-Acetylation Selectivity
Target Compound DataHigh yield of exclusively N-acetylated product
Comparator Or BaselineAcetyl chloride (produces N,O-diacylated mixtures)
Quantified DifferencePrevents O-acetylation, bypassing the need for selective O-deacetylation workups.
ConditionsRoom temperature, presence of DBU.

Procurement of this specific reagent is justified for peptide and amino acid derivatization where preserving free hydroxyl groups is critical for downstream coupling.

Compatibility with Solid-Phase Synthesis Resins

The reagent is uniquely suited for solid-phase synthesis, particularly in modifying polymer-bound linkers without cleaving the resin or degrading prior functionalization. During the preparation of solid-phase phosphitylating reagents, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine was used to selectively acetylate a reduced phenolic group on an aminomethyl polystyrene resin, achieving quantitative conversion (yielding the phosphite donor in 87-91% overall yield) [1]. Bulk reagents like acetic anhydride are relegated to non-selective 'capping' roles because they cannot differentiate the specific phenolic sites from other nucleophiles on the complex resin matrix [1].

Evidence DimensionSolid-phase linker modification yield
Target Compound Data87-91% yield of the targeted solid-phase phosphite donor
Comparator Or BaselineAcetic anhydride (used only for global capping due to lack of selectivity)
Quantified DifferenceEnables site-specific modification on solid supports where post-reaction purification is impossible.
ConditionsSolid-phase resin, THF, NaOH, room temperature.

For manufacturers of solid-phase resins and oligonucleotide synthesizers, this reagent ensures high-fidelity linker construction without yield-destroying side reactions.

Synthesis of Selective Enzyme Inhibitors

Ideal for the late-stage selective acetylation of phenolic hydroxyls in complex scaffolds, such as the preparation of COX-2 inactivators or carpanone-based Golgi exocytosis inhibitors, where aliphatic hydroxyls must remain unprotected to maintain biological activity [1].

Solid-Phase Linker Engineering

Highly recommended for modifying aminomethyl polystyrene resins and other solid supports in peptide or oligonucleotide synthesis, as its mild conditions prevent premature cleavage of the linker and allow for precise, site-specific functionalization[2].

Chemoselective N-Protection in Amino Acid Derivatives

The preferred reagent for N-acetylation of hydroxyamino esters and complex peptides, avoiding the O-acetylation commonly seen with acetyl chloride and eliminating the need for stoichiometric acid scavengers that could cause epimerization [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Dates

Last modified: 08-15-2023

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